2-脱氧-赤藓糖-肌氨糖

描述

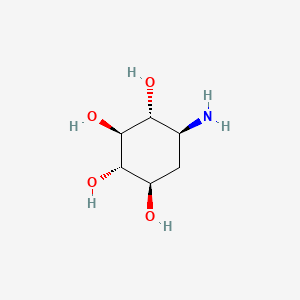

2-Deoxy-scyllo-inosamine is an amino cyclitol that is scyllo-inosamine in which the 2-hydroxy group is substituted by hydrogen . It is functionally related to a scyllo-inositol . It is a conjugate base of a 2-deoxy-scyllo-inosamine (1+) .

Synthesis Analysis

2-Deoxy-scyllo-inosose and 2-deoxy-scyllo-inosamine are two of the key intermediates on the biosynthetic pathway to 2-deoxystreptamine-containing aminoglycoside antibiotics . Convenient syntheses of these compounds via stereoselective deoxygenation of myo-inositol using LTBH are reported . The gene btrR from Bacillus circulans has been cloned and expressed and shown to produce a protein which catalyses the transamination of 2-deoxy-scyllo-inosose to give 2-deoxy-scyllo-inosamine .Molecular Structure Analysis

The molecular formula of 2-Deoxy-scyllo-inosamine is C6H13NO4 . Its molecular weight is 163.17 g/mol . The IUPAC name is (1R,2S,3S,4R,5S)-5-aminocyclohexane-1,2,3,4-tetrol .Chemical Reactions Analysis

2-Deoxy-scyllo-inosose synthase (DOIS) derived from butirosin-producing Bacillus circulans, the key starter enzyme of 2-deoxystreptamine biosynthesis, was closely analyzed by use of the purified recombinant DOIS .Physical And Chemical Properties Analysis

The molecular weight of 2-Deoxy-scyllo-inosamine is 163.17 g/mol . The XLogP3-AA is -3 .科学研究应用

合成和酶促转化

研究开发了方便的方法来合成2-脱氧-赤藓糖-肌醇和2-脱氧-赤藓糖-肌氨糖,它们是氨基糖苷类抗生素生物合成途径中的关键中间体。这些方法为表征参与该生物合成途径的酶提供了必要的底物,从而深入了解抗生素的产生 (Yu & Spencer, 2001).

在抗生素生物合成中的作用

2-脱氧-赤藓糖-肌氨糖是2-脱氧链霉糖生物合成中的一个关键中间体,2-脱氧链霉糖是许多氨基糖苷类抗生素的核心成分。负责将2-脱氧-赤藓糖-肌醇转氨为2-脱氧-赤藓糖-肌氨糖的氨基转移酶已从圆形芽孢杆菌中克隆并表征,进一步阐明了导致抗生素产生的酶促途径 (Huang et al., 2002).

酶学表征

表征参与2-脱氧-赤藓糖-肌醇转化为2-脱氧-赤藓糖-肌氨糖的酶,例如来自暗黑链霉菌的L-谷氨酰胺:2-脱氧-赤藓糖-肌醇氨基转移酶,为氨基糖苷类生物合成的分子基础提供了关键见解。这种理解有助于探索新的治疗剂和开发更有效的抗生素 (Kharel et al., 2005).

生物合成途径阐明

对链霉菌的研究已经通过酶促证实了特定酶在从2-脱氧-赤藓糖-肌氨糖形成2-脱氧链霉糖中的作用,进一步详细说明了导致产生这种抗生素核心结构的复杂生物合成途径。此类研究有助于利用微生物途径开发新型抗生素 (Kudo et al., 2005).

作用机制

Target of Action

2-Deoxy-scyllo-inosamine (2DOI) primarily targets the 2-deoxy-scyllo-inosose synthase (DOIS) enzyme . This enzyme belongs to the 3-dehydroquinate synthase (DHQS) family in the shikimate pathway . The DOIS enzyme plays a crucial role in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, including butirosin, kanamycin, and neomycin .

Mode of Action

2DOI interacts with its target, the DOIS enzyme, in the presence of the oxidized form of nicotinamide adenine dinucleotide (NAD+) . This interaction leads to the construction of 2DOI from d-glucose 6-phosphate (G6P) .

Biochemical Pathways

2DOI is a key intermediate in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics . It is biosynthesized from d-glucose 6-phosphate (G6P) by the DOIS enzyme . The DHQS family of enzymes, which DOIS belongs to, are classified according to their substrate specificities against phosphorylated sugars such as G6P .

Pharmacokinetics

It’s known that 2doi is a sustainable biomaterial for the production of aromatic compounds and a chiral cyclohexane synthon . More research is needed to fully understand the ADME properties of 2DOI and their impact on bioavailability.

Result of Action

The action of 2DOI results in the production of 2-deoxystreptamine-containing aminoglycoside antibiotics . These antibiotics, such as kanamycin, neomycin, butirosin, and gentamicin, are clinically important . The production of these antibiotics demonstrates the potential of E. coli for the production of pseudotrisaccharides .

Action Environment

The action of 2DOI can be influenced by environmental factors. For instance, the heterologous production of aminoglycoside biosynthetic intermediates in E. coli has been demonstrated coli . Synthesis and expression of codon-optimized genes corresponding to the E. coli codon bias would likely improve expression and production .

未来方向

Biosynthetic studies of aminoglycoside antibiotics have progressed remarkably during the last decade . Many biosynthetic gene clusters for aminoglycoside antibiotics including streptomycin, kanamycin, butirosin, neomycin and gentamicin have been identified to date . In addition, most butirosin and neomycin biosynthetic enzymes have been functionally characterized using recombinant proteins . These proposed enzymatic functions for uncharacterized enzymes are expected to support investigation of the complex biosynthetic pathways for this important class of antibiotics .

生化分析

Biochemical Properties

2-Deoxy-scyllo-inosamine participates in several biochemical reactions, primarily in the biosynthesis of aminoglycoside antibiotics. It interacts with various enzymes, including 2-deoxy-scyllo-inosamine dehydrogenase, which catalyzes the oxidation of 2-deoxy-scyllo-inosamine to 3-amino-2,3-dideoxy-scyllo-inosose . This reaction requires NAD(P)+ as a cofactor and is crucial for the subsequent steps in aminoglycoside biosynthesis. Additionally, 2-deoxy-scyllo-inosamine is involved in transamination reactions catalyzed by aminotransferases, which further modify the compound to produce different aminoglycoside structures .

Cellular Effects

2-Deoxy-scyllo-inosamine influences various cellular processes, particularly in microorganisms that produce aminoglycoside antibiotics. It affects cell signaling pathways and gene expression related to antibiotic biosynthesis. For instance, the presence of 2-deoxy-scyllo-inosamine can upregulate genes involved in the production of aminoglycosides, enhancing the overall yield of these antibiotics . Moreover, it impacts cellular metabolism by serving as a precursor for essential biomolecules, thereby influencing the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2-Deoxy-scyllo-inosamine exerts its effects through specific binding interactions with enzymes and other biomolecules. It acts as a substrate for 2-deoxy-scyllo-inosamine dehydrogenase, where it undergoes oxidation to form 3-amino-2,3-dideoxy-scyllo-inosose . This reaction is critical for the biosynthesis of 2-deoxystreptamine, which is further modified to produce various aminoglycosides. Additionally, 2-deoxy-scyllo-inosamine can inhibit or activate certain enzymes involved in its metabolic pathway, thereby regulating the production of aminoglycosides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Deoxy-scyllo-inosamine can change over time due to its stability and degradation. Studies have shown that 2-deoxy-scyllo-inosamine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, affecting its efficacy in biochemical reactions . Long-term studies have indicated that the compound can influence cellular function by continuously modulating gene expression and metabolic pathways involved in aminoglycoside biosynthesis .

Dosage Effects in Animal Models

The effects of 2-Deoxy-scyllo-inosamine vary with different dosages in animal models. At low doses, it can enhance the production of aminoglycosides without causing significant adverse effects . At high doses, 2-deoxy-scyllo-inosamine may exhibit toxic effects, including disruption of cellular metabolism and potential cytotoxicity . These threshold effects are crucial for determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-Deoxy-scyllo-inosamine is involved in several metabolic pathways, primarily related to the biosynthesis of aminoglycosides. It interacts with enzymes such as 2-deoxy-scyllo-inosamine dehydrogenase and aminotransferases, which catalyze its conversion to other intermediates in the pathway . These interactions are essential for maintaining the metabolic flux and ensuring the efficient production of aminoglycosides .

Transport and Distribution

Within cells and tissues, 2-Deoxy-scyllo-inosamine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its availability for biochemical reactions . The distribution of 2-deoxy-scyllo-inosamine can also affect its localization and accumulation within different cellular compartments, influencing its overall activity and function .

Subcellular Localization

2-Deoxy-scyllo-inosamine is localized in specific subcellular compartments, where it exerts its biochemical functions. It is primarily found in the cytoplasm, where it participates in the biosynthesis of aminoglycosides . The compound may also undergo post-translational modifications that direct it to specific organelles, enhancing its activity and ensuring its proper function within the cell.

属性

IUPAC Name |

(1R,2S,3S,4R,5S)-5-aminocyclohexane-1,2,3,4-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,8-11H,1,7H2/t2-,3+,4+,5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQNRSUOYNMXDL-KGJVWPDLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30992803 | |

| Record name | 5-Aminocyclohexane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76188-89-1, 72075-06-0, 75419-36-2 | |

| Record name | myo-Inositol, 1-amino-1,2-dideoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76188-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxy-scyllo-inosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072075060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2,3-dideoxyinositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075419362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminocyclohexane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

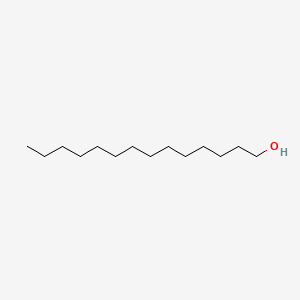

![[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol](/img/structure/B3432591.png)